![molecular formula C24H29N3O5S B1669646 N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea CAS No. 41177-35-9](/img/structure/B1669646.png)
N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea
Overview
Description
CS476, also known as NSC302998, is a potent hypoglycaemic agent. It is primarily used in scientific research to study its effects on blood glucose levels. The compound has shown significant hypoglycaemic activity in various animal models, including dogs, rabbits, rats, and mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CS476 involves the reaction of 2,3-dihydrobenzo[b]furan-3-carboxylic acid with ethylamine, followed by sulfonylation with benzenesulfonyl chloride. The final step involves the reaction with cyclohexyl isocyanate to form the urea derivative .
Industrial Production Methods
While specific industrial production methods for CS476 are not widely documented, the synthesis typically follows standard organic synthesis protocols involving sulfonylation and urea formation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CS476 undergoes various chemical reactions, including:
Oxidation: CS476 can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding amines and alcohols.
Substitution: CS476 can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea has been investigated for its potential therapeutic applications. Preliminary studies indicate that derivatives containing the 2,3-dihydrobenzo(b)furan moiety may exhibit significant biological activities, including:
- Anticancer Activity : Compounds related to this structure have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines.
- Antimicrobial Properties : The compound's sulfonamide group may contribute to its effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : Research suggests that the compound could modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Synthetic Organic Chemistry
The synthesis of this compound involves several steps, highlighting its complexity. The multi-step synthesis typically includes:
- Formation of the benzenesulfonamide derivative.
- Coupling with the cyclohexylurea moiety.
- Final modifications to achieve the desired functional groups .
This synthetic pathway emphasizes its utility in developing more complex molecules for research purposes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The mechanism involved apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on various sulfonamide derivatives indicated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the compound disrupts bacterial cell wall synthesis, leading to cell lysis .
Mechanism of Action
CS476 exerts its hypoglycaemic effects by stimulating the release of insulin from pancreatic beta cells. The compound binds to sulfonylurea receptors on the beta cells, leading to the closure of potassium channels. This results in depolarization of the cell membrane and subsequent opening of calcium channels, which triggers insulin release .
Comparison with Similar Compounds
Similar Compounds
Glibenclamide: Another potent hypoglycaemic agent with a similar mechanism of action.
Tolbutamide: A sulfonylurea derivative used to treat type 2 diabetes.
Chlorpropamide: Another sulfonylurea compound with hypoglycaemic properties.
Uniqueness of CS476
CS476 is unique in its shorter duration of action compared to other hypoglycaemic agents like Glibenclamide. This makes it a valuable compound for studying the dynamics of insulin release and blood glucose regulation .
Biological Activity
N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and data.
Synthesis
The synthesis of this compound involves several steps, including the formation of the benzo[b]furan moiety and subsequent coupling reactions. The initial steps typically involve:
- Formation of 2,3-Dihydrobenzo[b]furan-7-carboxylic acid : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation : The carboxylic acid is converted to an amide by reacting with amines.
- Sulfonylation : The introduction of the benzenesulfonyl group is performed via sulfonyl chloride reactions.
- Cyclohexylurea Formation : Finally, cyclohexyl is introduced through urea formation reactions.
Biological Activity
The biological activity of this compound has been assessed in various studies focusing on its anticancer properties and mechanism of action.
Anticancer Properties
Research indicates that compounds derived from benzo[b]furan exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives with similar structures displayed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
- The compound's mechanism appears to involve the inhibition of specific pathways essential for cancer cell proliferation, potentially through interactions with DNA or critical enzymes involved in cell cycle regulation .
Case Studies
-
In Vitro Studies : In vitro assays using human cancer cell lines (e.g., MDA-MB-231 for breast cancer and 22Rv1 for prostate cancer) revealed that this compound significantly reduced cell viability at micromolar concentrations .
Cell Line IC50 (µM) Mechanism of Action MDA-MB-231 5 Inhibition of DNA synthesis 22Rv1 10 Induction of apoptosis - Animal Models : Preliminary animal studies have shown that administration of this compound can lead to a reduction in tumor size in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of MDM2/XIAP Pathways : This compound may inhibit proteins that are crucial for cancer cell survival and proliferation .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .
- DNA Interaction : The structure suggests potential intercalation with DNA, disrupting replication processes critical for cancer cell survival .
Properties
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c28-23(21-8-4-5-18-14-16-32-22(18)21)25-15-13-17-9-11-20(12-10-17)33(30,31)27-24(29)26-19-6-2-1-3-7-19/h4-5,8-12,19H,1-3,6-7,13-16H2,(H,25,28)(H2,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMWIVFHOCVMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC4=C3OCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194105 | |
Record name | CS 476 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41177-35-9 | |
Record name | CS 476 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041177359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CS-476 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CS 476 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CS-476 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6BG4727TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.